2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-benzylacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide typically involves the reaction of 2-mercaptobenzothiazole with benzylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors. The compound may also inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzaldehyde
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-benzylacetamide is unique due to its specific structural features, such as the presence of a benzyl group and an acetamide moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(17-10-12-6-2-1-3-7-12)11-20-16-18-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFYXXZTCUZKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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